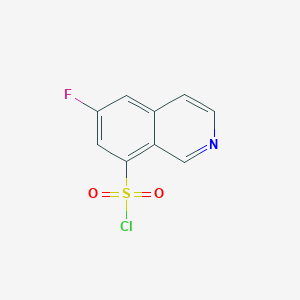

6-Fluoroisoquinoline-8-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClFNO2S |

|---|---|

Molecular Weight |

245.66 g/mol |

IUPAC Name |

6-fluoroisoquinoline-8-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H |

InChI Key |

NOTYBFBPXHIPPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoroisoquinoline 8 Sulfonyl Chloride and Analogous Structures

Direct Sulfonylation and Subsequent Halogenation Protocols

The direct introduction of a sulfonyl chloride functional group onto the isoquinoline (B145761) scaffold is a common and often effective strategy. This can be achieved through a two-step process involving initial sulfonation followed by halogenation, or via a one-pot chlorosulfonylation reaction.

Sulfonation of the Isoquinoline Ring with Fuming Sulfuric Acid

The sulfonation of aromatic rings is a classic electrophilic aromatic substitution reaction. For isoquinolines, this process typically utilizes fuming sulfuric acid (H₂SO₄·SO₃), also known as oleum, to generate the highly electrophilic sulfur trioxide (SO₃) in situ. researchgate.netyoutube.comkhanacademy.org The reaction with 6-fluoroisoquinoline (B87247) is directed to the C-8 position due to the directing effects of the heterocyclic nitrogen and the fluorine substituent.

The reaction involves the attack of the electron-rich isoquinoline ring on sulfur trioxide. youtube.com The stability of the resulting intermediate, often referred to as a sigma complex, dictates the regioselectivity of the substitution. For the 6-fluoroisoquinoline substrate, sulfonation preferentially occurs at the 8-position to yield 6-fluoroisoquinoline-8-sulfonic acid. A patent describes reacting 4-fluoroisoquinoline (B1268607) or its salt with sulfuric anhydride (B1165640) in the presence or absence of sulfuric acid to form 4-fluoroisoquinoline-5-sulfonic acid. google.com The reaction temperature is carefully controlled, often between 10°C and 60°C, and the reaction time can extend from several hours to a full day to ensure complete conversion. google.com

Table 1: Representative Conditions for the Sulfonation of Fluoroisoquinolines

| Starting Material | Reagent | Temperature | Time | Product | Reference |

|---|

Acid Halogenation of Sulfonic Acids with Phosphorus Halides (e.g., PCl₅, POCl₃)

Once the sulfonic acid has been formed, the next step is its conversion to the more reactive sulfonyl chloride. This is commonly achieved by treatment with a halogenating agent, such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). google.comresearchgate.netorgsyn.org Thionyl chloride (SOCl₂) can also be employed for this transformation. google.com

The reaction proceeds by the activation of the sulfonic acid by the phosphorus halide, leading to the formation of a good leaving group, which is subsequently displaced by a chloride ion. A patent for a related compound, 4-fluoroisoquinoline-5-sulfonyl halide, details the reaction of the corresponding sulfonic acid with a halogenating reagent. google.com Another patent describes the refluxing of 5-isoquinolinesulfonic acid in thionyl chloride in the presence of DMF to produce 5-isoquinolinesulfonyl chloride hydrochloride. google.com The reaction is typically heated to ensure completion, with temperatures ranging from 70°C to reflux. google.comgoogle.com

Table 2: Halogenation of Isoquinolinesulfonic Acids

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Fluoroisoquinoline-5-sulfonic acid | Thionyl Chloride | Heat to 70°C, 4 hours | 4-Fluoroisoquinoline-5-sulfonyl chloride | google.com |

| 5-Isoquinolinesulfonic acid | Thionyl Chloride, DMF | Reflux, 5 hours | 5-Isoquinolinesulfonyl chloride hydrochloride | google.com |

Chlorosulfonylation using Chlorosulfuric Acid

A more direct route to sulfonyl chlorides is the direct chlorosulfonylation of the aromatic ring using chlorosulfuric acid (ClSO₃H). google.compageplace.denih.govyoutube.com This powerful reagent acts as both the sulfonating and chlorinating agent in a single step. pageplace.de The reaction of 6-fluoroisoquinoline with an excess of chlorosulfuric acid would be expected to yield 6-fluoroisoquinoline-8-sulfonyl chloride directly.

This method is often advantageous due to its operational simplicity. However, it can sometimes lead to the formation of side products, and the harsh acidic conditions may not be suitable for all substrates. For example, the chlorosulfonylation of 8-hydroxyquinoline (B1678124) with chlorosulfuric acid yields 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. nih.gov

Approaches via Diazonium Salts

An alternative to direct electrophilic substitution is the use of Sandmeyer-type reactions, which proceed via a diazonium salt intermediate. wikipedia.org This method is particularly useful when the required starting amine is readily available or when direct sulfonation proves difficult or lacks regioselectivity.

Sandmeyer-Type Reactions for Sulfonyl Chloride Formation from Aminoisoquinolines

The Sandmeyer reaction provides a versatile method for the introduction of a sulfonyl chloride group onto an aromatic ring. wikipedia.orgnih.gov The process begins with the diazotization of a primary aromatic amine, in this case, 8-amino-6-fluoroisoquinoline, using a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is often unstable and is used immediately in the subsequent step. google.com

The diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. google.comnih.govorganic-chemistry.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, leading to the formation of the desired sulfonyl chloride with the release of nitrogen gas. wikipedia.org A patent for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride describes the diazotization of 5-amino-4-fluoroisoquinoline with sodium nitrite, followed by a Sandmeyer reaction using SO₂-saturated acetic acid and cupric chloride dihydrate. google.com Recent advancements in this area include the use of SO₂ surrogates like DABSO to make the process safer and more scalable. organic-chemistry.orgorganic-chemistry.org

Table 3: Sandmeyer Reaction for Sulfonyl Chloride Synthesis

| Starting Material | Reagents | Key Steps | Product | Reference |

|---|---|---|---|---|

| 5-Amino-4-fluoroisoquinoline | 1. Sodium nitrite, acid | Diazotization | 4-Fluoroisoquinoline-5-sulfonyl chloride | google.com |

| 2. SO₂/Acetic Acid, CuCl₂·2H₂O | Sandmeyer Reaction | |||

| Aromatic Amines | 1. tert-Butyl nitrite | In situ diazotization | Aromatic Sulfonyl Chlorides | organic-chemistry.org |

Oxidative Chlorination of Sulfur-Containing Precursors

A third major strategy for the synthesis of sulfonyl chlorides involves the oxidative chlorination of precursor molecules that already contain a sulfur atom in a lower oxidation state, such as thiols or disulfides. organic-chemistry.orgresearchgate.netlookchem.comnih.govnih.gov This approach avoids the use of strong sulfonating agents and can be advantageous for substrates sensitive to harsh acidic conditions.

The reaction typically involves treating the corresponding 6-fluoro-8-mercaptoisoquinoline or its disulfide derivative with a suitable oxidizing and chlorinating agent. A variety of reagents have been developed for this transformation, including N-chlorosuccinimide (NCS) in the presence of a chloride source, a combination of hydrogen peroxide and thionyl chloride, and trichloroisocyanuric acid (TCCA). organic-chemistry.orgresearchgate.net These methods are often characterized by mild reaction conditions and high yields. organic-chemistry.orglookchem.com For instance, the oxidation of thiols with N-chlorosuccinimide and dilute hydrochloric acid has been shown to afford sulfonyl chlorides in good yields. researchgate.net More recently, metal-free continuous flow protocols using nitric acid, hydrochloric acid, and oxygen have been developed for the oxidative chlorination of thiols and disulfides. nih.gov

Table 4: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides

| Reagent System | Substrate | Key Features | Reference |

|---|---|---|---|

| H₂O₂ / SOCl₂ | Thiols/Disulfides | Highly reactive, short reaction times | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiols | Mild conditions, good yields | researchgate.net |

| Trichloroisocyanuric acid (TCCA) | Thiols/Disulfides | Efficient, simple process | researchgate.net |

Conversion of Thiols and Disulfides to Sulfonyl Chlorides

The transformation of sulfur derivatives in a low oxidation state, such as thiols and disulfides, into sulfonyl chlorides represents a fundamental approach in organosulfur chemistry. google.com This oxidative chlorination can be accomplished using a variety of reagents and conditions, offering flexibility in substrate scope and functional group tolerance.

One highly effective method involves the use of hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂). organic-chemistry.orgnih.govresearchgate.net This system serves as a highly reactive reagent for the direct conversion of a wide range of aromatic, heterocyclic, and aliphatic thiols into their corresponding sulfonyl chlorides. organic-chemistry.org The reactions are typically rapid, occurring at room temperature, and produce the desired products in excellent yields and high purity. organic-chemistry.orgnih.gov The mechanism is thought to proceed through the intermediate formation of disulfides, which are then further oxidized and chlorinated. organic-chemistry.org

Other successful oxidative systems have been developed to facilitate this conversion. organic-chemistry.org These methods provide alternatives that can be advantageous depending on the specific substrate and desired reaction conditions.

Table 1: Reagent Systems for Oxidative Chlorination of Thiols and Disulfides

| Reagent System | Substrates | Key Advantages |

| H₂O₂ / SOCl₂ | Thiols, Disulfides | Fast reaction times, mild conditions, high yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | Efficient, very short reaction times, avoids harsh reagents. organic-chemistry.orgresearchgate.net |

| Nitrate Salt / TMSCl | Thiols, Disulfides | Mild, efficient, high selectivity and purity. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / HCl | Thiol derivatives | Smooth oxidation, good yields. organic-chemistry.org |

| NaOCl·5H₂O / Acetic Acid | Thiols, Disulfides | Efficient, high yields. researchgate.net |

The applicability of these methods to heterocyclic systems makes them relevant for the synthesis of precursors to compounds like this compound, assuming the corresponding thiol or disulfide is accessible. The choice of reagent can be tailored to accommodate other functional groups present on the isoquinoline ring. organic-chemistry.org

Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

An alternative and often more practical route to sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgresearchgate.net This method is particularly valuable as the starting materials are readily prepared from the reaction of inexpensive thiourea (B124793) with alkyl halides or mesylates. organic-chemistry.org This approach avoids the direct handling of often malodorous and easily oxidized thiols. researchgate.net

Several oxidant systems have been successfully employed for this transformation. A clean and economically favorable method utilizes bleach (sodium hypochlorite, NaOCl) for the oxidative chlorosulfonation, presenting a simple, high-yielding, and environmentally conscious option. organic-chemistry.orgacs.org Another efficient system employs N-chlorosuccinimide (NCS) as the oxidant. organic-chemistry.orgresearchgate.net This method is effective for producing a diverse range of sulfonyl chlorides. organic-chemistry.org In large-scale syntheses, a key advantage is the potential to regenerate the NCS starting material from its water-soluble succinimide (B58015) byproduct using sodium hypochlorite. organic-chemistry.org

Sodium chlorite (B76162) (NaClO₂) has also been reported as a reagent for this transformation, providing a convenient and safe route to various sulfonyl chlorides in high yields. organic-chemistry.org The general applicability of these methods makes them a robust strategy for preparing sulfonyl chlorides from easily accessible precursors. organic-chemistry.orgacs.org

Trapping of Organometallic Intermediates

Reactions of Grignard Reagents or Organolithium Reagents with Sulfuryl Chloride

The reaction of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), with sulfuryl chloride (SO₂Cl₂) is a well-known method for forming a carbon-sulfur bond and accessing sulfonyl chlorides. google.com This strategy involves the creation of a nucleophilic carbon species that subsequently attacks the electrophilic sulfur atom of sulfuryl chloride.

Organolithium reagents are generally considered more reactive than their Grignard counterparts. wikipedia.org They are powerful nucleophiles and strong bases, a property that requires careful control of reaction conditions, especially temperature, which is often kept between -60°C and -120°C to avoid side reactions. wikipedia.orglibretexts.org The formation of the organolithium species itself can be achieved through methods like lithium-halogen exchange, which is particularly effective for converting aryl bromides or iodides into the corresponding aryllithium compounds. wikipedia.org

Grignard reagents are also effective for this transformation. The reaction of an arylmagnesium halide with an excess of sulfuryl chloride can produce the corresponding arenesulfonyl chloride in good yields. rsc.org For instance, reacting phenylmagnesium bromide with sulfuryl chloride yields benzenesulfonyl chloride. rsc.org The use of arylmagnesium chlorides in solvents like tetrahydrofuran (B95107) (THF) has been shown to provide pure arenesulfonyl chlorides in yields ranging from 53–64%. rsc.org

Table 2: Comparison of Organometallic Reagents for Sulfonyl Chloride Synthesis

| Feature | Organolithium Reagents | Grignard Reagents |

| Reactivity | Generally more reactive, stronger nucleophiles and bases. wikipedia.orgsigmaaldrich.com | Less reactive than organolithium reagents. wikipedia.org |

| Formation | Often via lithium-halogen exchange or deprotonation. wikipedia.org | Reaction of magnesium metal with an organic halide. libretexts.org |

| Reaction Conditions | Often requires very low temperatures (e.g., -78°C) to control reactivity. wikipedia.org | Typically performed at milder temperatures (e.g., 0°C). rsc.org |

| Solvents | Pentane, hexane, diethyl ether. libretexts.org | Diethyl ether, tetrahydrofuran (THF) are essential. libretexts.org |

| Side Reactions | Potential for competing reactions due to high basicity. wikipedia.orglibretexts.org | Generally more tolerant of functional groups. |

For a complex scaffold like 6-fluoroisoquinoline, this method would require the regioselective formation of the corresponding organometallic intermediate at the C-8 position, which could then be trapped with sulfuryl chloride.

One-Pot Synthetic Procedures for Isoquinoline Sulfonyl Halides

One-pot synthetic procedures offer significant advantages in terms of efficiency, cost-effectiveness, and reduced production time by minimizing the need for isolation and purification of intermediates. google.com For the synthesis of fluorinated isoquinoline sulfonyl halides, such as the analogous 4-fluoroisoquinoline-5-sulfonyl chloride, a one-pot process has been developed. google.com

This process typically involves two key steps performed sequentially in the same reaction vessel:

Sulfonation: The starting fluoroisoquinoline is first sulfonated. For example, 4-fluoroisoquinoline is treated with a sulfonating agent like sulfuric anhydride (SO₃) in a solvent such as sulfuric acid. google.com

Halogenation: The resulting sulfonic acid intermediate, without being isolated, is then reacted with a halogenating agent. google.com Thionyl chloride (SOCl₂) is commonly used for this step, converting the sulfonic acid into the desired sulfonyl chloride. google.comchemicalbook.com

Regioselectivity and Positional Isomer Control in Fluorinated Isoquinoline Sulfonylation

Achieving regioselectivity in the functionalization of the isoquinoline ring system is a critical challenge in synthetic chemistry. The electronic properties of the existing substituents and the reaction conditions heavily influence the position of electrophilic substitution.

Strategies for Achieving Regioselective Sulfonylation at Specific Isoquinoline Positions

Several strategies are employed to control the position of sulfonylation on a fluorinated isoquinoline core.

Direct Chlorosulfonylation: The most direct method is the reaction of the isoquinoline derivative with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H). google.comnih.gov The inherent electronic nature of the isoquinoline ring and the influence of the fluorine substituent will direct the incoming electrophile. For example, in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, the hydroxyl group at C-8 directs the chlorosulfonation to the C-5 position. nih.gov In the case of 4-fluoroisoquinoline, reaction with sulfuric anhydride followed by a halogenating agent preferentially yields the 5-sulfonyl halide derivative, although the formation of positional isomers is a possibility that must be addressed during purification. google.com

Directing Groups: The use of a directing group can provide excellent regiochemical control. A functional group can be temporarily installed on the molecule to direct the sulfonylation to a specific, often sterically accessible, position. For instance, an amide group at the C-1 position of isoquinoline has been shown to direct para-sulfonylation. researchgate.net

Synthesis from Pre-functionalized Precursors: A highly reliable method for ensuring regioselectivity is to build the sulfonyl chloride from a precursor that already has a functional group at the desired position. A common route involves the Sandmeyer reaction. google.com This multi-step sequence begins with the nitration of the fluoroisoquinoline, followed by reduction of the nitro group to an amine. The resulting aminoisoquinoline isomer is then separated and purified. This purified aminofluoroisoquinoline is subsequently diazotized and reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. google.comrsc.org While longer, this pathway provides unambiguous control over the final product's regiochemistry.

Modern C-H Activation Methods: Palladium-catalyzed C-H activation and annulation reactions represent a modern approach to constructing substituted isoquinoline systems with high regioselectivity. mdpi.com While not a direct sulfonylation, these methods allow for the synthesis of complex isoquinoline derivatives that could be further elaborated to introduce the sulfonyl chloride group at a specific, pre-determined position. mdpi.com

Chromatographic and Crystallization-Based Separation of Positional Isomers

The direct sulfonation or chlorosulfonylation of a substituted isoquinoline, such as a fluoroisoquinoline, often yields a mixture of positional isomers due to competing reactions at different sites on the aromatic rings. The separation of these closely related isomers is a critical step to isolate the desired product, such as this compound.

Standard laboratory and industrial purification methods are employed to achieve this separation. High-performance liquid chromatography (HPLC) and column chromatography are common chromatographic techniques used to separate isomers based on their differential adsorption to a stationary phase.

Beyond chromatography, crystallization-based methods offer an effective route for purification, particularly on a larger scale. One documented strategy for a related compound, 4-fluoroisoquinoline-5-sulfonyl halide, involves the separation of the desired isomer from its by-products by forming an acid-added salt. google.com In this process, the reaction mixture containing the isomers is first treated with a base in the presence of an organic solvent and water. google.com Subsequently, the addition of a specific acid to the separated organic layer causes the selective precipitation of the target isomer as a salt, allowing it to be isolated in a purified form. google.com This approach leverages the differences in the physicochemical properties, such as basicity and salt solubility, between the positional isomers.

Table 1: Separation Techniques for Isoquinoline Sulfonyl Halide Isomers

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| Crystallization | Differential solubility of isomer salts. | Separation of 4-fluoroisoquinoline-5-sulfonyl halide by selective precipitation as an acid-added salt. | google.com |

| Chromatography | Differential partitioning between a stationary and mobile phase. | General method for purifying closely related organic isomers. | N/A |

Preparation of Fluorinated Isoquinoline Precursors for Sulfonyl Chloride Synthesis

The synthesis of the 6-fluoroisoquinoline core is a prerequisite for its subsequent conversion to the corresponding sulfonyl chloride. Several synthetic strategies can be employed to construct this fluorinated heterocyclic system. These methods can be broadly categorized into those that build the isoquinoline ring system with the fluorine atom already in place and those that introduce the fluorine atom onto a pre-existing isoquinoline ring.

Intramolecular and Intermolecular Cyclization Reactions for Fluoroisoquinoline Core Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing powerful methods for constructing the isoquinoline framework.

Intramolecular Cyclization: A prominent classical method is the Bischler-Napieralski reaction , which involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid like phosphoryl chloride. wikipedia.org This reaction typically forms a 3,4-dihydroisoquinoline, which must then be dehydrogenated (aromatized), often with a palladium catalyst, to yield the isoquinoline. wikipedia.org To produce a fluorinated isoquinoline via this route, the starting phenylethylamine must contain a fluorine atom at the desired position.

More direct modern methods have also been developed. For instance, 3-fluoroisoquinolines can be synthesized via the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. acs.orgnih.gov In this reaction, an organolithium reagent adds to the cyano group, creating a nitrogen anion that subsequently displaces a vinylic fluorine atom to close the ring and form the 3-fluoroisoquinoline (B1619788) product. acs.orgnih.gov

Another approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which proceeds in good yields and tolerates a variety of functional groups. organic-chemistry.org Additionally, a novel cyclization/deoxygenation method using 2-alkynylbenzaldoximes can produce isoquinoline derivatives; this reaction proceeds through a cyclic nitrone intermediate which is then deoxygenated with carbon disulfide. thieme-connect.de

Intermolecular Cyclization: While less common for simple isoquinolines, intermolecular strategies can also be used. A three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), can produce isoquinolines through C-H activation of an in situ generated oxime and subsequent cyclization. organic-chemistry.org

Table 2: Selected Cyclization Strategies for Isoquinoline Synthesis

| Reaction Name/Type | Key Reactants | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | Acylated β-phenylethylamine | Two-step process: cyclization then aromatization. | 3,4-Dihydroisoquinoline (initially) | wikipedia.org |

| From o-Cyano-β,β-difluorostyrenes | o-Cyano-β,β-difluorostyrene, Organolithium | Direct formation of a fluorinated isoquinoline. | 3-Fluoroisoquinoline | acs.orgnih.gov |

| From 2-Alkynyl Benzyl Azides | 2-Alkynyl benzyl azide, Silver catalyst | Tolerates various functional groups. | Substituted Isoquinoline | organic-chemistry.org |

| From 2-Alkynylbenzaldoximes | 2-Alkynylbenzaldoxime, AgOTf, CS₂ | Cyclization followed by deoxygenation. | Substituted Isoquinoline | thieme-connect.de |

Nucleophilic Aromatic Substitution (SNAr) for C-F Bond Formation in Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an existing aromatic ring, including the isoquinoline system. youtube.com This reaction is not a simple SN1 or SN2 process but proceeds via a two-step addition-elimination mechanism. youtube.com A nucleophile attacks an electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com

For an SNAr reaction to be successful, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) positioned ortho or para to the leaving group. uci.edu In the isoquinoline ring system, the C1 position is the most reactive towards nucleophilic attack, followed by the C3 position. imperial.ac.uk

To form a C-F bond, a suitable leaving group (such as a chloro or nitro group) on the isoquinoline ring is displaced by a fluoride (B91410) anion. Traditional methods often required harsh conditions. However, modern approaches have enabled milder and more efficient fluorinations. nih.gov These include the use of anhydrous tetraalkylammonium fluoride salts, which are highly reactive fluoride sources. nih.gov Alternatively, potassium fluoride can be used in combination with superstoichiometric amounts of a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. nih.gov Recent developments have also explored concerted SNAr (CSNAr) mechanisms, where the nucleophile attack and leaving group elimination occur in a single transition state, often assisted by favorable electrostatic interactions. acs.org

Table 3: Key Factors in SNAr for C-F Bond Formation on Isoquinolines

| Factor | Description | Significance | Reference |

|---|---|---|---|

| Activation | Requires electron-withdrawing groups (EWGs) ortho/para to the leaving group. | EWGs stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy. | youtube.comuci.edu |

| Regioselectivity | In isoquinolines, reactivity towards nucleophiles is typically C1 > C3. | The position of substitution is dictated by the inherent electronic properties of the heterocyclic ring. | imperial.ac.uk |

| Fluoride Source | Anhydrous tetraalkylammonium fluoride, KF/phase-transfer catalyst. | Milder reaction conditions and higher yields compared to older methods. | nih.gov |

| Leaving Group | Typically a halide (e.g., -Cl) or a nitro group (-NO₂). | A good leaving group is essential for the elimination step of the mechanism. | youtube.comimperial.ac.uk |

Deoxyfluorination Strategies (e.g., using PhenoFluor, Sulfur Tetrafluoride)

Deoxyfluorination is a synthetic strategy that converts a hydroxyl group (-OH) into a fluorine atom. This is a particularly useful method for preparing fluoroisoquinolines from their corresponding hydroxyisoquinoline (isoquinolinol) precursors.

A variety of reagents have been developed for this transformation. Historically, reagents like diethylaminosulfur trifluoride (DAST) were common but are limited by their thermal instability and tendency to cause elimination side reactions. sigmaaldrich.com

Modern reagents have largely overcome these limitations. PhenoFluor is a prominent deoxyfluorinating reagent that can convert phenols and other aromatic hydroxyl groups to aryl fluorides. acsgcipr.org The mechanism involves activation of the hydroxyl group by the reagent to form a phenoxy-imidazolium intermediate, which is then displaced by a fluoride ion. acsgcipr.org A practical, air-stable formulation known as PhenoFluorMix , a mixture of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, has been developed to address the moisture sensitivity of the original reagent. organic-chemistry.org PhenoFluor demonstrates broad substrate scope and functional group tolerance. organic-chemistry.orgsigmaaldrich.com

Another effective modern reagent is 2-pyridinesulfonyl fluoride (PyFluor) . It chemoselectively fluorinates alcohols with significantly fewer elimination byproducts compared to DAST and possesses superior thermal and chemical stability. sigmaaldrich.com

Sulfur tetrafluoride (SF₄) is a potent, classical reagent for converting hydroxyl and carbonyl groups to fluorides. While highly effective, it is a toxic gas, requiring specialized handling procedures. Recent work has explored its use in continuous flow reactors to improve safety and control. acs.org

Table 4: Comparison of Deoxyfluorination Reagents for Converting Ar-OH to Ar-F

| Reagent | Form | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| PhenoFluor | Solid | High functional group tolerance; effective for late-stage fluorination. | Moisture sensitive; relatively expensive. | acsgcipr.orgnih.gov |

| PhenoFluorMix | Solid Mixture | Air- and moisture-stable, practical, and scalable. | Less effective for certain heterocycles. | organic-chemistry.org |

| PyFluor | Crystalline Solid | High chemoselectivity, minimal elimination byproducts, thermally stable. | Requires a strong Brønsted base co-reagent. | sigmaaldrich.com |

| Sulfur Tetrafluoride (SF₄) | Gas | Highly potent and effective. | Extremely toxic and corrosive; requires special handling. | acs.org |

| DAST | Liquid | Broad substrate scope. | Thermally unstable (explosive risk), often forms elimination byproducts. | sigmaaldrich.com |

Chemical Reactivity and Derivatization Pathways of 6 Fluoroisoquinoline 8 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The core reactivity of 6-fluoroisoquinoline-8-sulfonyl chloride involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride moiety. This pathway allows for the formation of a diverse range of derivatives, including sulfonamides and sulfonate esters, by displacing the chloride ion.

Synthesis of Sulfonate Esters and Sulfonic Anhydrides

Sulfonate esters are readily synthesized from this compound by reaction with alcohols or phenols. rsc.orgnih.govresearchgate.net This reaction, often referred to as sulfonylation, converts the alcohol's hydroxyl group into a good leaving group, a key strategy in multistep organic synthesis. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which not only catalyzes the reaction but also neutralizes the HCl byproduct. youtube.comyoutube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur atom, displacing the chloride. youtube.comyoutube.com A crucial aspect of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at a chiral carbon center is retained. youtube.com

Sulfonic anhydrides can also be prepared from sulfonyl chlorides. One method involves the reaction of a sulfonyl chloride with a sulfonic acid or its salt. acs.org Another approach involves reacting the sulfonic acid with a dehydrating agent like phosphorus pentoxide to form the anhydride (B1165640). acs.org These anhydrides are also effective sulfonylating agents, sometimes preferred over the more reactive sulfonyl chlorides. youtube.com A process for preparing sulfonic acid anhydrides involves reacting a sulfonic acid with a reagent that exhibits acid pseudohalide tautomerism, such as one containing a gem-dihalogenated carbon atom. google.com

Table 2: Synthesis of Sulfonate Esters and Anhydrides

| Reactant | Reagent/Catalyst | Product |

| Alcohol (R-OH) | Pyridine | 6-Fluoroisoquinoline-8-sulfonate ester |

| Phenol (Ar-OH) | Indium or Ytterbium(III) triflate catalyst | 6-Fluoroisoquinoline-8-sulfonate ester |

| 6-Fluoroisoquinoline-8-sulfonic acid | Phosphorus Pentoxide (P₂O₅) | Bis(6-fluoroisoquinoline-8-sulfonyl) anhydride |

This table outlines common synthetic routes from a sulfonyl chloride to its corresponding esters and anhydride.

Reactions with Oxygen, Sulfur, and Carbon Nucleophiles

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles.

Oxygen Nucleophiles: As detailed above, alcohols and phenols are common oxygen nucleophiles that yield sulfonate esters. organic-chemistry.org The reaction with phenols is often facilitated by a base or a catalyst to enhance the nucleophilicity of the phenoxide ion. researchgate.net

Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are potent nucleophiles and react with sulfonyl chlorides to form thiosulfonates (R-S-SO₂-R'). nih.gov Thiolate anions are excellent nucleophiles for Sₙ2 reactions.

Carbon Nucleophiles: While less common than reactions with heteroatom nucleophiles, sulfonyl chlorides can react with carbon nucleophiles. For example, they can participate in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form sulfones. acs.org This reaction involves the formation of a sulfonyl cation or a complex with the Lewis acid, which then undergoes electrophilic aromatic substitution.

Radical-Mediated Transformations Involving the Sulfonyl Moiety

In addition to its role as an electrophile, the sulfonyl chloride group can be a precursor to sulfur-centered radicals, enabling a different set of chemical transformations.

Generation and Reactivity of Sulfur(VI) Radicals from Sulfonyl Chlorides

Sulfonyl radicals (R-SO₂•) can be generated from sulfonyl chlorides through single-electron transfer (SET) reduction. nih.gov This process has gained significant traction with the advent of visible-light photoredox catalysis. rsc.orgresearchgate.net In a typical system, a photocatalyst, such as an iridium or copper complex, absorbs visible light and enters an excited state. nih.govorganic-chemistry.org This excited photocatalyst is then capable of reducing the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond and the formation of a sulfonyl radical and a chloride anion. nih.gov

These generated sulfonyl radicals are versatile intermediates. A primary mode of reactivity is their addition to unsaturated systems like alkenes and alkynes. researchgate.netcam.ac.uk This addition generates a new carbon-centered radical, which can then be trapped or undergo further reactions, providing a powerful method for carbon-sulfur bond formation. organic-chemistry.orgcam.ac.uk

Atom Transfer Radical Addition (ATRA) Reactions

Atom Transfer Radical Addition (ATRA) is a specific and powerful application of sulfonyl radical chemistry. nih.gov In the context of this compound, an ATRA reaction would typically involve its addition across an alkene. These reactions are often mediated by copper catalysts under photochemical conditions. nih.govacs.org

The generally accepted mechanism for a copper-catalyzed ATRA reaction proceeds as follows:

Radical Generation: A photocatalyst or a photo-excited copper(I) complex initiates the formation of the 6-fluoroisoquinoline-8-sulfonyl radical via single-electron transfer. nih.govlookchem.com

Radical Addition: The sulfonyl radical adds to the alkene double bond, forming a β-sulfonyl carbon-centered radical intermediate. nih.gov

Atom Transfer: This carbon radical is then trapped by a copper(II) chloride species (formed in the initial SET step), which transfers a chlorine atom to the radical. libretexts.org This step forms the final α-chloro-β-sulfonylated product and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue. acs.org

This process, known as chlorosulfonylation, results in the vicinal difunctionalization of the alkene, adding both the sulfonyl group and a chlorine atom across the double bond. acs.org

Table 3: Key Steps in Radical Reactions of Sulfonyl Chlorides

| Process | Key Transformation | Typical Conditions | Intermediate |

| Radical Generation | R-SO₂Cl + e⁻ → R-SO₂• + Cl⁻ | Visible Light, Photocatalyst (Ir or Cu) | Sulfonyl Radical |

| ATRA with Alkenes | R-SO₂• + C=C → R-SO₂-C-C• | Alkene, Cu(I)/Cu(II) catalyst | Carbon-centered Radical |

| Atom Transfer | R-SO₂-C-C• + [Cu(II)Cl] → R-SO₂-C(Cl)-C- + [Cu(I)] | Copper Catalyst System | N/A |

This table summarizes the fundamental steps in the radical-mediated reactions discussed.

Reactivity of the Fluorine Substituent on the Isoquinoline (B145761) Ring

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the isoquinoline ring system. This effect can influence the regioselectivity and rate of subsequent reactions.

The presence of the fluorine atom can also influence the acidity of adjacent C-H bonds, potentially facilitating metalation reactions. The synthesis of substituted isoquinolines via lithiation and subsequent reaction with electrophiles has been demonstrated, and the presence of a fluorine atom can direct such lithiations.

Furthermore, the fluorine

Potential for Fluorine-Specific Reactions

The fluorine atom attached to the isoquinoline core at the 6-position introduces the potential for specific chemical transformations, primarily through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when they are substituted with strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, both the sulfonyl chloride group (-SO₂Cl) and the ring nitrogen atom act as powerful electron-withdrawing entities. This electronic deficit activates the aromatic system towards attack by nucleophiles.

The SNAr mechanism generally proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

Interestingly, while fluoride (B91410) is generally considered a poor leaving group in standard SN2 reactions, its role in SNAr reactions is more favorable. The rate-determining step in SNAr is often the initial nucleophilic attack. youtube.com The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, thus accelerating this initial attack and facilitating the reaction despite the strength of the C-F bond. youtube.com Therefore, under forcing conditions with strong nucleophiles, the displacement of the fluorine atom at the C-6 position is a potential, albeit likely challenging, reaction pathway for derivatization.

Reactivity at the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a key site for chemical reactions, including salt formation, alkylation, and oxidation.

The nitrogen atom in the isoquinoline moiety is basic and readily reacts with strong mineral or organic acids to form acid addition salts. gcwgandhinagar.comwikipedia.org This property is a cornerstone of its purification. In the synthesis of related compounds like 4-fluoroisoquinoline-5-sulfonyl halide, the crude product is often contaminated with positional isomers. google.com Converting the target molecule into an acid addition salt allows for its selective precipitation and separation from these impurities, yielding a product of high purity without the need for column chromatography. google.comgoogle.com

The process typically involves dissolving the crude mixture in an organic solvent, treating it with an aqueous base, and then adding a specific acid to the separated organic layer to precipitate the desired salt. google.com A variety of acids can be employed for this purpose, leading to the formation of different salts.

| Acid Used | Resulting Salt | Reference |

|---|---|---|

| Hydrochloric Acid (HCl) | This compound hydrochloride | google.com |

| Sulfuric Acid (H₂SO₄) | This compound sulfate | google.com |

| Phosphoric Acid (H₃PO₄) | This compound phosphate | google.com |

| Hydrobromic Acid (HBr) | This compound hydrobromide | google.com |

This salt formation is a critical step in industrial synthesis, ensuring the isolation of a high-purity intermediate suitable for subsequent reactions. google.com

The nitrogen atom serves as a nucleophilic center, making it susceptible to reactions with electrophiles, which is highly relevant for creating derivatives.

N-Alkylation: The isoquinoline nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) or other alkylating agents. gcwgandhinagar.com This reaction leads to the formation of a quaternary isoquinolinium salt. The introduction of a positive charge on the nitrogen atom significantly alters the electronic properties of the molecule, further deactivating the ring system to electrophilic substitution but potentially modifying its solubility and biological interactions.

N-Oxidation: Treatment of the isoquinoline moiety with peroxy acids, such as m-chloroperbenzoic acid (mCPBA), results in the formation of the corresponding N-oxide. gcwgandhinagar.com The N-oxide group can influence the reactivity of the ring system in various ways. It can direct subsequent substitution reactions to different positions than the parent isoquinoline and can itself be a leaving group or be deoxygenated in later synthetic steps. Both N-alkylation and N-oxidation represent viable pathways for the further derivatization of this compound, enabling the synthesis of a broader range of complex molecules.

Spectroscopic and Structural Characterization of 6 Fluoroisoquinoline 8 Sulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of novel compounds. Methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide detailed insights into the atomic arrangement and elemental composition of 6-Fluoroisoquinoline-8-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of specific nuclei. For a compound like this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm the identity and substitution pattern of the isoquinoline (B145761) ring.

While a complete dataset for this compound is not publicly available, analysis of related isoquinolinesulfonyl chloride structures provides a clear indication of the expected spectral features. For instance, the ¹H NMR spectrum of the related compound, isoquinoline-6-sulfonyl chloride, has been reported. googleapis.com The spectrum shows distinct signals corresponding to the protons on the isoquinoline core, with chemical shifts and coupling constants that are characteristic of their positions relative to the nitrogen atom and the sulfonyl chloride group. googleapis.com

For this compound, one would anticipate a complex ¹H NMR spectrum with signals for the five aromatic protons. The fluorine atom at the 6-position would introduce additional complexity through ¹H-¹⁹F coupling, further splitting the signals of nearby protons. Similarly, the ¹⁹F NMR spectrum would exhibit a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. The ¹³C NMR spectrum would display nine distinct signals for the carbon atoms of the isoquinoline ring, with their chemical shifts being influenced by the attached fluorine and sulfonyl chloride groups.

Table 1: Representative ¹H NMR Data for a Related Isoquinolinesulfonyl Chloride

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling (J Hz) |

|---|

This table is illustrative and based on a related compound due to the absence of publicly available data for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound (C₉H₅ClFNO₂S), HRMS would be used to verify its exact mass. The presence of chlorine and sulfur, with their characteristic isotopic patterns, would further aid in the confirmation of the elemental composition. In the analysis of related quinoline-5-sulfonyl chloride derivatives, HRMS has been successfully employed to confirm their structures. nih.gov It was noted in one study that hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid could be observed during electrospray ionization (ESI), a common ionization technique in mass spectrometry. nih.gov

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the quantification of purity and the analysis of isomeric composition. High-Performance Liquid Chromatography (HPLC) is a particularly valuable technique in this regard.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Isomer Ratio Assessment

HPLC is a cornerstone of quality control in chemical synthesis, providing a reliable means to assess the purity of a compound and to separate and quantify isomers. The synthesis of substituted isoquinolines can often lead to the formation of positional isomers, making HPLC a crucial tool for ensuring the desired isomer is obtained with high purity.

In the context of fluorinated isoquinoline sulfonyl chlorides, a patent for the production of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride describes an HPLC method to determine the ratio of the desired product to its 8-position isomer. google.com The analysis revealed a high isomeric purity, with a ratio of 99.64:0.36 for the 5-sulfonyl chloride versus the 8-sulfonyl chloride isomer. google.com A similar HPLC methodology would be directly applicable to the analysis of this compound to ensure its isomeric purity. Furthermore, methods for detecting various related substances and impurities in isoquinoline sulfonyl chloride hydrochloride by HPLC have been developed, highlighting the technique's importance in quality assurance.

Table 2: Isomer Ratio of a Related Fluoroisoquinoline Sulfonyl Chloride determined by HPLC

| Compound | Isomer Ratio (Product : Isomer) | Reference |

|---|

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Stereochemistry

While a crystal structure for this compound is not publicly available, the analysis of closely related structures provides valuable insights into the likely conformation of the molecule. For example, the crystal structure of quinoline-8-sulfonamide, a derivative of the analogous quinoline (B57606) system, has been determined. researchgate.net This structure reveals important details about the orientation of the sulfonamide group relative to the heterocyclic ring system and the involvement of the sulfonamide group in both intramolecular and intermolecular hydrogen bonding. researchgate.net

In the crystal structure of quinoline-8-sulfonamide, the molecules form dimers through hydrogen bonds, and these dimers are further associated through π-π stacking interactions. researchgate.net One of the hydrogen atoms of the sulfamoyl group forms an intramolecular hydrogen bond with the quinoline nitrogen atom. researchgate.net It is reasonable to expect that this compound and its sulfonamide derivatives would adopt similar conformations, influenced by the steric and electronic effects of the fluorine and sulfonyl chloride substituents. The precise bond lengths and angles, particularly those involving the sulfur and fluorine atoms, would be of significant interest for understanding the molecule's reactivity and intermolecular interactions.

Table 3: Crystallographic Data for the Related Compound Quinoline-8-sulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

| a (Å) | 8.9431 (3) researchgate.net |

| b (Å) | 10.4542 (2) researchgate.net |

| c (Å) | 10.4648 (2) researchgate.net |

| β (°) | 109.313 (2) researchgate.net |

This table presents data for a related sulfonamide derivative to illustrate the type of information obtained from X-ray crystallography.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isoquinoline-6-sulfonyl chloride |

| 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride |

| Quinoline-5-sulfonamides |

| Quinoline-8-sulfonamide |

Analysis of Intramolecular Steric Interactions and Intermolecular Interactions

The spatial arrangement of atoms within the this compound molecule and the forces governing its interactions with neighboring molecules are critical to understanding its chemical behavior and its role in the solid state. This section delves into the intramolecular steric hindrances that influence its conformation and the various intermolecular forces that dictate its crystal packing.

Intramolecular Steric Interactions

The substitution pattern of the isoquinoline core in this compound introduces significant intramolecular steric strain. The presence of a fluorine atom at the C6 position and a bulky sulfonyl chloride group (-SO₂Cl) at the C8 position creates a sterically crowded environment. This crowding can lead to distortions from the ideal planar geometry of the isoquinoline ring system.

Intermolecular Interactions

The intermolecular interactions in the solid state of this compound and its derivatives are multifaceted, involving a combination of hydrogen bonds, dipole-dipole interactions, and weaker van der Waals forces. The presence of the electronegative fluorine, nitrogen, and oxygen atoms, along with the polar sulfonyl chloride group, gives rise to a variety of potential non-covalent interactions.

Hydrogen Bonding:

While the parent molecule does not possess classical hydrogen bond donors, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or in its hydrochloride salt form, N-H···Cl or N-H···O interactions could be established. More significantly, weak C-H···F and C-H···O hydrogen bonds are expected to play a crucial role in the crystal packing. Research on tetrafluorinated tetrahydroisoquinoline derivatives has highlighted the significance of intramolecular C-H···F hydrogen bonds in controlling molecular conformation and intermolecular C-H···F interactions in forming supramolecular structures. researchgate.net These interactions, although weak, can be quite stabilizing. researchgate.net

Dipole-Dipole Interactions:

Halogen-Related Interactions:

Interactions involving the fluorine atom are a key feature of the crystal chemistry of fluorinated organic compounds. researchgate.net In addition to C-H···F bonds, C-F···F-C interactions can also occur, where the electrophilic region of one fluorine atom interacts with the nucleophilic region of another. researchgate.net These interactions, though debated in terms of their strength, have been shown to influence crystal packing in various fluorinated molecules. researchgate.net

The table below summarizes the key potential intermolecular interactions involving the functional groups present in this compound.

| Interaction Type | Participating Atoms/Groups | Description | Significance |

| Weak Hydrogen Bonding | C-H (aromatic)···F | An interaction between an aromatic C-H bond and the fluorine atom of a neighboring molecule. | Contributes to the formation of supramolecular synthons and influences crystal packing. researchgate.net |

| Weak Hydrogen Bonding | C-H (aromatic)···O=S | An interaction between an aromatic C-H bond and an oxygen atom of the sulfonyl group. | Can influence the orientation of molecules in the crystal lattice. |

| Dipole-Dipole Interactions | C-F, S=O, S-Cl | Electrostatic attraction between the permanent dipoles of these polar bonds on adjacent molecules. | A significant contributor to the overall intermolecular attractive forces. khanacademy.org |

| π-π Stacking | Isoquinoline Rings | Attraction between the electron clouds of parallel aromatic rings of adjacent molecules. | Common in aromatic systems, contributing to crystal stability. |

| Halogen Interactions | C-F···F-C | Interactions between the fluorine atoms of neighboring molecules. | Can play a role in directing crystal packing, especially in the absence of stronger interactions. researchgate.net |

| London Dispersion Forces | All atoms | Temporary fluctuating dipoles leading to weak, non-specific attractions. | Present in all molecules and increases with molecular size and surface area. pressbooks.pub |

Computational studies on related molecules, such as 6-chloroquinoline, have demonstrated that halogen substitution significantly alters the electronic and reactive properties of the quinoline system. dergipark.org.tr A similar effect is anticipated for this compound, where the interplay of these intramolecular steric effects and intermolecular forces will ultimately determine its solid-state architecture and its utility as a synthetic intermediate. For instance, the synthesis of the related 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride highlights the importance of controlling reaction conditions to achieve the desired regioselectivity, a factor influenced by the electronic and steric properties of the starting materials.

Mechanistic Investigations of Synthetic Transformations and Reactivity

Studies on the Mechanism of Regioselective Sulfonylation

The synthesis of 6-Fluoroisoquinoline-8-sulfonyl chloride involves the regioselective introduction of a chlorosulfonyl group onto the 6-fluoroisoquinoline (B87247) scaffold. This transformation is a type of electrophilic aromatic substitution, where the directing effects of the substituents on the isoquinoline (B145761) ring play a critical role.

The mechanism is governed by the electronic properties of the 6-fluoroisoquinoline ring. The nitrogen atom in the isoquinoline ring is strongly deactivating for electrophilic substitution. The fluorine atom at the C6 position is also deactivating due to its inductive effect, but it directs incoming electrophiles to the ortho and para positions. In this case, the C5 and C7 positions are ortho to the fluorine, and the C8 position is in a peri-position relative to the ring nitrogen. The observed regioselectivity for sulfonylation at the C8 position suggests a complex interplay of electronic and steric factors that favor substitution at this site over others, a phenomenon also observed in the functionalization of other quinoline (B57606) and isoquinoline systems. nih.gov The reaction typically proceeds via the attack of an electrophilic sulfur trioxide species, generated from chlorosulfonic acid, on the electron-rich isoquinoline ring.

Elucidation of Reaction Mechanisms for Derivatization Pathways

The primary derivatization pathway for this compound involves nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. magtech.com.cn This functional group is highly reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.

These reactions are generally understood to proceed through one of two primary mechanisms:

A concerted SN2-like mechanism : In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step, proceeding through a single transition state. semanticscholar.orgnih.gov

A stepwise addition-elimination (A-E) mechanism : This mechanism involves the initial formation of a hypervalent sulfur intermediate (a sulfurane), which then collapses by expelling the chloride ion to form the final product. nih.gov

The preferred mechanism can depend on the nature of the nucleophile, the solvent, and the specific electronic properties of the arenesulfonyl chloride. For many arenesulfonyl chlorides, the reaction with a chloride ion has been shown to proceed via an SN2 mechanism. semanticscholar.orgnih.gov The derivatization of this compound with various nucleophiles is a cornerstone of its use in synthetic chemistry.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the reaction mechanisms, energetics, and electronic structures that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to model the reactions of sulfonyl chlorides. semanticscholar.org By applying functionals like ωB97X-D or B3LYP with appropriate basis sets such as 6-31G(d) or 6-311+G(2d,p), researchers can calculate the geometries and energies of reactants, transition states, and products. nih.govnih.gov

These calculations provide critical insights into:

Reaction Energetics : Determining whether a reaction is exothermic or endothermic.

Activation Barriers : Calculating the energy required to reach the transition state, which correlates with the reaction rate.

Transition State Geometries : Visualizing the structure of the molecule at the peak of the reaction energy profile, which helps to confirm the proposed mechanism (e.g., SN2 vs. A-E).

For the reaction of this compound with a nucleophile, DFT can be used to model the energy profile of both the SN2 and A-E pathways to determine which is more favorable.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound

| Nucleophile | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Ammonia (NH₃) | SN2-like | 15.2 |

| Methanol (CH₃OH) | SN2-like | 18.5 |

| Aniline (C₆H₅NH₂) | SN2-like | 16.1 |

| Water (H₂O) | Addition-Elimination | 20.3 |

Note: This table contains illustrative data based on typical values for arenesulfonyl chlorides and is intended to demonstrate the application of DFT calculations.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound. These simulations model the movement of atoms over time, providing a detailed picture of the molecule's dynamic behavior in different environments (e.g., in various solvents). For this molecule, MD simulations would be particularly useful for exploring the rotational barrier around the C8-S bond, which dictates the spatial orientation of the sulfonyl chloride group relative to the isoquinoline ring. This conformational landscape can influence the accessibility of the sulfur atom to incoming nucleophiles, thereby affecting reaction rates and selectivity.

Computational models can predict the reactivity of this compound. The electronic effect of the fluorine substituent at the C6 position influences the electrophilicity of the sulfonyl sulfur atom. Electron-withdrawing groups generally increase the rate of nucleophilic substitution by stabilizing the developing negative charge in the transition state. semanticscholar.org

Theoretical calculations can quantify this effect. By comparing the calculated activation energies for the reaction of this compound with that of its non-fluorinated analog, a relative rate constant can be predicted. Such studies have shown a good correlation between calculated relative rate constants and experimental kinetic data for a series of substituted arenesulfonyl chlorides. semanticscholar.org The Hammett equation, which relates reaction rates to substituent electronic properties, can also be applied, with the positive ρ-value for chloride exchange in arenesulfonyl chlorides indicating that electron-withdrawing substituents accelerate the reaction. semanticscholar.org

Experimental Mechanistic Probes and Kinetic Studies

Experimental studies are essential to validate the predictions made by computational models. For this compound, several experimental techniques can be used to probe reaction mechanisms.

Kinetic Studies : Measuring the rate of reaction with different nucleophiles under various conditions (temperature, solvent) provides valuable mechanistic data. For example, if the reaction with an amine follows second-order kinetics (first-order in the sulfonyl chloride and first-order in the amine), it provides strong evidence for a bimolecular mechanism like SN2.

Table 2: Illustrative Kinetic Data for the Reaction of this compound with Aniline

| [Sulfonyl Chloride] (M) | [Aniline] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 0.01 | 0.02 | 3.0 x 10⁻⁵ |

Note: This table presents hypothetical data consistent with a second-order rate law.

Isotopic Labeling : The use of isotopes can provide definitive evidence for a particular mechanism. For instance, conducting the reaction in the presence of a radio-labeled chloride salt (e.g., Et₄N³⁶Cl) can be used to study chloride-chloride exchange rates, a method that has been successfully applied to other arenesulfonyl chlorides to determine second-order rate constants and activation parameters. semanticscholar.org

These combined computational and experimental approaches provide a comprehensive understanding of the mechanistic details governing the synthesis and reactivity of this compound, enabling its effective use in various synthetic applications.

Identification of Key Intermediates and Rate-Limiting Steps

The formation of this compound via direct chlorosulfonation of 6-fluoroisoquinoline involves the reaction with chlorosulfuric acid. The generally accepted mechanism for electrophilic aromatic sulfonation suggests that the key reactive species is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which acts as the electrophile. masterorganicchemistry.com

The reaction mechanism is understood to proceed through the following key stages:

Generation of the Electrophile: In chlorosulfuric acid, an equilibrium exists, generating the highly electrophilic sulfur trioxide.

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the 6-fluoroisoquinoline ring attacks the electrophile. This attack is the rate-limiting step of the reaction. masterorganicchemistry.com The attack at the C-8 position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a sigma (σ) complex. The fluorine atom at the 6-position exerts an electron-withdrawing inductive effect, which can influence the rate and regioselectivity of this step.

Deprotonation and Re-aromatization: A base, such as the chloride ion or another molecule of chlorosulfuric acid, abstracts a proton from the C-8 position of the sigma complex. This restores the aromaticity of the ring system and leads to the formation of 6-fluoroisoquinoline-8-sulfonic acid.

Conversion to the Sulfonyl Chloride: The sulfonic acid intermediate then reacts further with chlorosulfuric acid or another chlorinating agent, such as thionyl chloride, to yield the final product, this compound. A process for a related compound, quinoline-8-sulfonyl chloride, involves reacting quinoline with chlorosulfuric acid to form a mixture of the sulfonic acid and chlorosulfonated product, followed by reaction with thionyl chloride. google.com

An alternative synthetic route, analogous to the synthesis of the isomeric 4-fluoroisoquinoline-5-sulfonyl chloride, involves a Sandmeyer-type reaction starting from 8-amino-6-fluoroisoquinoline. google.com In this multi-step process, the key intermediates would be different:

Diazotization: The starting aminoisoquinoline is treated with a nitrite (B80452) source, typically sodium nitrite in the presence of a strong acid, to form a diazonium salt. This diazonium salt is a key, often unstable, intermediate. google.com

Sulfonylation: The diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper catalyst, which leads to the formation of the sulfonyl chloride. google.com

Table 1: Key Intermediates in the Synthesis of this compound

| Reaction Pathway | Key Intermediate | Description |

| Direct Chlorosulfonation | Sigma (σ) Complex / Arenium Ion | A resonance-stabilized carbocation formed during the rate-limiting electrophilic attack of SO₃ on the 6-fluoroisoquinoline ring. |

| Direct Chlorosulfonation | 6-Fluoroisoquinoline-8-sulfonic acid | Formed after the deprotonation of the sigma complex, this intermediate is subsequently converted to the sulfonyl chloride. |

| Sandmeyer-type Reaction | 6-Fluoroisoquinoline-8-diazonium salt | A highly reactive intermediate formed from the corresponding 8-amino-6-fluoroisoquinoline, which then undergoes substitution to form the sulfonyl chloride. |

Isotopic Labeling Studies

As of the current body of scientific literature, no specific isotopic labeling studies have been reported for the direct investigation of the reaction mechanism for the synthesis of this compound. Such studies are powerful tools for elucidating reaction pathways by tracing the fate of atoms throughout a chemical transformation.

In principle, isotopic labeling could be employed to confirm the proposed mechanisms. For instance, using deuterated 6-fluoroisoquinoline could help to probe the kinetic isotope effect of the C-H bond cleavage in the deprotonation step of electrophilic substitution. Similarly, labeling the sulfur or oxygen atoms in the sulfonating agent could provide definitive evidence of the origin of these atoms in the final sulfonyl chloride product. While these studies have not been conducted for this specific compound, they remain a viable avenue for future mechanistic research.

Table 2: Potential Isotopic Labeling Studies for Mechanistic Elucidation

| Isotope | Labeled Reactant | Purpose of Study | Potential Finding |

| Deuterium (²H) | 6-Fluoro-[8-²H]-isoquinoline | To investigate the kinetic isotope effect. | A significant kinetic isotope effect would suggest that C-H bond breaking is involved in or before the rate-limiting step. A negligible effect would support the typical understanding that electrophilic attack is the sole rate-determining step. |

| Sulfur-34 (³⁴S) or Sulfur-36 (³⁶S) | ³⁴SO₃ or H₂³⁴SO₄ | To trace the origin of the sulfur atom. | Would confirm that the sulfur atom in the final product originates from the sulfonating reagent. |

| Oxygen-18 (¹⁸O) | H₂S¹⁸O₄ | To determine the source of the oxygen atoms. | Could elucidate the mechanism of the conversion of the sulfonic acid to the sulfonyl chloride. |

Academic Applications and Future Research Avenues

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The intrinsic reactivity of the sulfonyl chloride functional group, coupled with the distinct properties of the fluorinated isoquinoline (B145761) scaffold, positions 6-Fluoroisoquinoline-8-sulfonyl chloride as a key starting material for constructing sophisticated molecular architectures.

The isoquinoline nucleus is a fundamental component of many bioactive natural products and synthetic compounds. researchgate.net The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is often beneficial for pharmacological applications. nih.gov this compound serves as an excellent precursor for a wide array of derivatives. The sulfonyl chloride moiety is readily susceptible to nucleophilic attack, allowing for its conversion into a variety of other functional groups. This facilitates the generation of a library of novel fluorinated isoquinoline compounds for further investigation. researchgate.net

Table 1: Potential Derivatives from this compound

| Reactant | Resulting Functional Group | Derivative Class |

|---|---|---|

| Primary/Secondary Amines | -SO₂NR₂ | Sulfonamides |

| Alcohols/Phenols | -SO₂OR | Sulfonate Esters |

| Water | -SO₃H | Sulfonic Acids |

In chemical biology, probes are essential for elucidating the function of proteins and other biomolecules. Sulfonyl-containing compounds, particularly sulfonyl fluorides, have emerged as powerful tools for this purpose. nih.gov They can act as covalent probes that form stable bonds with specific amino acid residues, such as tyrosine, lysine, serine, and histidine, within a protein's binding site. nih.govrsc.org this compound can be used to synthesize such probes, where the isoquinoline portion acts as a recognition element that directs the molecule to a specific protein target. The subsequent covalent modification by the sulfonyl group allows for target identification, validation, and functional studies. rsc.org

Application in the Synthesis of Specific Pharmacological Inhibitors and Related Analogs

The isoquinoline sulfonamide framework is a well-established scaffold in drug discovery. A notable example is fasudil, an isoquinoline sulfonamide derivative, which is known as a Rho-kinase inhibitor used for treating cerebrovascular spasms. google.com The synthesis of analogs using this compound could lead to new inhibitors with improved potency, selectivity, or pharmacokinetic profiles. The fluorine atom can enhance binding affinity and metabolic resistance. Derivatives of this compound could be explored for a range of therapeutic targets, building upon the known biological activities of quinoline (B57606) and isoquinoline structures, which include anticancer, antibacterial, and antifungal properties. mdpi.comnih.gov

Development of Functional Materials and Polymers Incorporating Isoquinoline Sulfonyl Moieties

The unique photophysical properties of the isoquinoline ring system make it an attractive component for functional materials. Certain isoquinoline derivatives are known to exhibit fluorescence, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). mdpi.com The sulfonyl group of this compound provides a convenient handle for incorporating this fluorinated heterocycle into larger macromolecular structures. Through polymerization or grafting reactions, novel polymers could be synthesized, potentially leading to materials with tailored optical, electronic, or thermal properties.

Potential in Radiochemistry for Fluorine-18 Labeling and PET Tracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. It relies on tracer molecules labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F). The presence of a fluorine atom in this compound suggests its potential as a precursor for ¹⁸F-labeled PET tracers. While direct nucleophilic substitution on an aromatic ring can be challenging, modern radiochemical methods could be developed to achieve this. Alternatively, the stable sulfonyl fluoride (B91410) analogue, which can be synthesized from the sulfonyl chloride, is a motif that has been successfully utilized in the development of ¹⁸F PET tracers for in vivo applications due to its enhanced metabolic stability. nih.gov An ¹⁸F-labeled version of an isoquinoline-based drug candidate would enable in vivo studies of its distribution, target engagement, and pharmacokinetics.

Emerging Methodologies and Future Directions in Synthesis

Recent advancements in synthetic organic chemistry offer new avenues for the preparation and utilization of compounds like this compound. Over the past decade, numerous transition-metal-catalyzed and non-catalyzed methods have been developed for the efficient assembly of the isoquinoline ring system. researchgate.net For the introduction of the sulfonyl chloride group, direct chlorosulfonylation using chlorosulfonic acid remains a common and effective method. nih.gov Future research may focus on developing more efficient, "one-pot" synthetic procedures that combine the formation of the isoquinoline core and its subsequent functionalization, which can reduce production time and cost. google.com The exploration of novel catalytic systems for both the synthesis of the core structure and the derivatization of the sulfonyl chloride group will continue to expand the chemical space accessible from this versatile building block.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfonamides |

| Sulfonate Esters |

| Sulfonic Acids |

| Sulfonyl Fluorides |

| Fasudil |

Development of Green Chemistry Protocols for Synthesis

The synthesis of functionalized heterocyclic compounds often involves multi-step procedures that may utilize hazardous reagents and generate significant chemical waste. The development of environmentally benign synthetic routes for this compound is a critical area of future research. Current synthetic strategies for similar isoquinoline sulfonyl chlorides often rely on traditional methods that may not align with the principles of green chemistry. google.comnih.gov Future research should focus on minimizing the environmental impact of the synthesis of the core 6-fluoroisoquinoline (B87247) structure and the subsequent chlorosulfonylation.

One promising green approach involves the use of solvent-free reactions or the replacement of hazardous organic solvents with more environmentally friendly alternatives like water or biodegradable solvents such as polyethylene (B3416737) glycol (PEG). tandfonline.comniscpr.res.in For instance, the synthesis of isoquinoline derivatives has been reported under solvent-free conditions, leading to high yields and easy product separation. tandfonline.com Another avenue for greening the synthesis is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. tandfonline.com

The chlorosulfonylation step itself presents opportunities for green innovation. Traditional methods often employ chlorosulfonic acid, a highly corrosive and hazardous reagent. nih.gov Future research could explore alternative, milder, and more selective chlorosulfonating agents. A potential green alternative is the in-situ generation of the sulfonating species, which can minimize the handling and storage of hazardous materials.

Table 1: Comparison of Traditional vs. Potential Green Synthesis Protocols for Isoquinoline Scaffolds

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Chlorinated hydrocarbons, DMF | Water, PEG, Solvent-free |

| Energy Input | Conventional heating (reflux) | Microwave irradiation |

| Reagents | Strong acids, hazardous reagents | Milder reagents, in-situ generation |

| Waste Generation | High | Low |

| Reaction Time | Hours to days | Minutes to hours |

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of organic transformations. The application of catalytic methods to the synthesis of this compound could lead to more sustainable and atom-economical processes. Transition-metal catalysis, in particular, has been extensively used for the construction of isoquinoline rings. niscpr.res.inchemistryviews.org

For the synthesis of the 6-fluoroisoquinoline core, rhodium(III)-catalyzed C-H activation and annulation reactions represent a state-of-the-art approach. chemistryviews.org These methods allow for the direct formation of the isoquinoline ring from readily available starting materials, often with high regioselectivity. Future research could focus on developing a catalytic system that is tolerant of the fluorine substituent and directs the annulation to form the desired 6-fluoro isomer. Similarly, ruthenium(II)-catalyzed C-H/N-N bond activation has been shown to be an effective method for isoquinoline synthesis. niscpr.res.in

The introduction of the sulfonyl chloride group at the C8 position is another critical step where catalysis could play a role. While direct C-H sulfonylchlorination is challenging, catalytic methods for the synthesis of sulfonyl chlorides from other functional groups are being developed. For example, photocatalytic methods using heterogeneous catalysts have been reported for the synthesis of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This approach offers a milder alternative to traditional Sandmeyer-type reactions. nih.govacs.org

Table 2: Potential Catalytic Strategies for the Synthesis of this compound

| Reaction Step | Catalytic Approach | Potential Catalyst | Advantages |

| Isoquinoline Core Synthesis | Rh(III)-catalyzed C-H Annulation | [Cp*RhCl₂]₂ | High efficiency, broad substrate scope |

| Isoquinoline Core Synthesis | Ru(II)-catalyzed C-H/N-N Activation | Ru(II)/PEG-400 | Use of biodegradable solvent, catalyst recyclability |